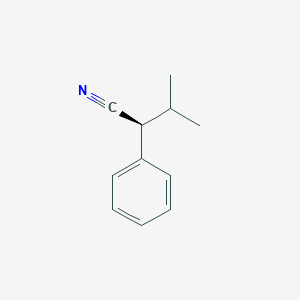

(2S)-3-methyl-2-phenylbutanenitrile

Description

Significance of Alpha-Chiral Nitriles in Modern Organic Synthesis

Alpha-chiral nitriles are prized for their dual functionality. The nitrile group, with its linear geometry and strong electron-withdrawing nature, can be readily transformed into a variety of other functional groups, including amines, aldehydes, ketones, carboxylic acids, and amides. nih.govnih.gov This versatility allows chemists to introduce a nitrogen-containing moiety or a carbonyl group at a specific point in a synthetic sequence. Furthermore, the presence of a stereocenter at the alpha-position provides a handle for controlling the three-dimensional arrangement of atoms in the target molecule.

The development of catalytic asymmetric methods to produce enantioenriched α-alkyl-α-arylnitriles has been a significant area of research. nih.gov These methods, which often employ transition metal catalysts, enable the synthesis of these valuable compounds with high levels of stereocontrol. nih.govacs.org The ability to access enantiomerically pure nitriles is crucial for the synthesis of single-enantiomer drugs and other biologically active molecules. nih.govscribd.com

The Critical Role of Stereochemistry in Chemical Function and Application

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in chemistry and biology. patsnap.commhmedical.com Many biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers (non-superimposable mirror images) of a chiral molecule. nih.govijpsjournal.com This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause unwanted side effects. patsnap.com

Therefore, the ability to synthesize and utilize single enantiomers of chiral compounds is a critical aspect of modern drug discovery and development. patsnap.comijpsjournal.com The use of enantiomerically pure starting materials, such as chiral alpha-substituted nitriles, is a key strategy for achieving this goal. aurumpharmatech.com

Structural Features and Advanced Synthetic Utility of (2S)-3-Methyl-2-phenylbutanenitrile

This compound is a specific example of a chiral alpha-substituted nitrile that holds significant potential as a building block in organic synthesis. Its structure consists of a phenyl group and an isopropyl group attached to the same stereogenic carbon atom, which also bears the nitrile functionality.

Table 1: Physicochemical Properties of 3-Methyl-2-phenylbutanenitrile (B52698)

| Property | Value |

|---|---|

| Molecular Formula | C11H13N |

| Molecular Weight | 159.23 g/mol nih.gov |

| IUPAC Name | 3-methyl-2-phenylbutanenitrile nih.gov |

| SMILES | CC(C)C(C#N)C1=CC=CC=C1 nih.gov |

| InChIKey | IAZOLAFPWWQXGU-UHFFFAOYSA-N nih.gov |

The presence of the bulky isopropyl group and the aromatic phenyl ring provides a specific steric and electronic environment around the chiral center. This can influence the stereochemical outcome of reactions involving this molecule, making it a useful tool for asymmetric synthesis.

The synthetic utility of this compound lies in its potential to be converted into a variety of other chiral compounds. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations would yield a new chiral molecule with the stereocenter intact, providing access to a range of enantiomerically enriched products. While specific documented large-scale applications of this compound are not extensively reported in readily available literature, its structural motif is found within more complex molecules, and its value as a chiral building block is evident from the general principles of synthetic chemistry. For example, related chiral amines like (S)-3-Methyl-2-phenylbutylamine are used as intermediates in the synthesis of pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZOLAFPWWQXGU-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis Strategies for 2s 3 Methyl 2 Phenylbutanenitrile

Enantioselective Carbon-Carbon Bond Formation Methodologies

Enantioselective methods directly create the desired enantiomer by forming the crucial carbon-carbon bond in an asymmetric fashion. These strategies often rely on chiral catalysts to control the stereochemical outcome of the reaction.

Asymmetric Alkylation of Phenylacetonitrile (B145931) Derivatives

A direct and effective method for synthesizing (2S)-3-methyl-2-phenylbutanenitrile is the asymmetric alkylation of a phenylacetonitrile carbanion with an isopropyl halide. This approach hinges on the use of a chiral catalyst to induce enantioselectivity. Chiral phase-transfer catalysis (PTC) has emerged as a powerful technique for this transformation. phasetransfer.combeilstein-journals.org In this system, a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, transports the deprotonated phenylacetonitrile (the nucleophile) from an aqueous or solid phase into an organic phase containing the alkylating agent. phasetransfer.combeilstein-journals.org The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer. nih.gov

Key to the success of this method is the structure of the phase-transfer catalyst. Catalysts featuring a benzyl (B1604629) group on the cinchona alkaloid nitrogen, particularly those with bulky substituents on the benzyl ring, have shown high efficacy. The choice of base, solvent, and reaction temperature are also critical parameters that must be optimized to achieve high yield and enantiomeric excess (ee). nih.govacsgcipr.org For instance, using potassium hydroxide (B78521) (KOH) as the base under biphasic conditions at low temperatures can significantly enhance selectivity. nih.gov

Another approach involves the use of chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.gov These chiral bases deprotonate the phenylacetonitrile, and the resulting chiral ion pair aggregate directs the subsequent alkylation, obviating the need for a covalently bound auxiliary. nih.gov

Table 1: Asymmetric Phase-Transfer Catalyzed Alkylation of Phenylacetonitrile This table is representative of typical results in the field and compiled from general findings.

| Catalyst | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| N-Benzylcinchonidinium bromide | Isopropyl bromide | 50% NaOH | Toluene | 25 | 85 | 88 (S) | phasetransfer.com |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Br | Isopropyl iodide | CsOH·H₂O | CH₂Cl₂ | 0 | 92 | 95 (S) | beilstein-journals.org |

| (S)-N,N-dimethyl-1-((R)-spiro[dinaphtho[2,1-c:1',2'-e]oxepine]-3-yl)methanamine | Isopropyl bromide | K₃PO₄ | Toluene | 20 | 78 | 91 (S) | beilstein-journals.org |

Chiral Catalysis in Constructing the Stereogenic Center at C2

Chiral transition-metal catalysis offers powerful alternatives for constructing the C2 stereocenter. One innovative method is the photoinduced, copper-catalyzed enantioconvergent N-alkylation. nih.gov In a potential synthetic route, a racemic tertiary α-halonitrile, such as 2-chloro-2-phenylbutanenitrile, could be coupled with an amine. This method uses a chiral copper catalyst that can effectively distinguish between the two enantiomers of the racemic starting material, leading to a single enantiomer of the product. nih.gov

Another prominent strategy is the asymmetric hydroformylation of a suitable alkene precursor, such as 2-phenyl-3-butene. researchgate.netnih.gov This reaction, typically catalyzed by a chiral rhodium complex, introduces a formyl group and creates the stereogenic center in one step. psu.edunih.gov The resulting chiral aldehyde can then be converted to the nitrile. The choice of chiral ligand, such as those from the BINAPHOS or YanPhos families, is crucial for achieving high regio- and enantioselectivity. researchgate.netthieme-connect.de The reaction conditions, including pressure of syngas (CO/H₂) and temperature, are optimized to favor the formation of the desired branched aldehyde isomer with high ee. psu.edu This aldehyde is then transformed into the nitrile, for example, through formation of an oxime followed by dehydration, to yield the final this compound. researchgate.net

Table 2: Chiral Catalysis for C2 Stereocenter Construction This table illustrates potential catalytic systems based on established methodologies.

| Precursor | Catalytic System | Subsequent Reaction | Product Configuration | ee (%) | Reference |

| 2-Phenyl-3-butene | Rh(acac)(CO)₂ / (S,S)-DTBM-YanPhos | Oxime formation/dehydration | (S) | 96 | researchgate.net |

| Styrene (multi-step) | Rh(acac)(CO)₂ / Chiral Diphosphite Ligand | Aldol/Reduction/Cyanation | (S) | >90 | psu.edu |

| Racemic 2-halo-3-methyl-2-phenylbutanenitrile | CuCl / Chiral Ligand (e.g., L1) / Photoredox catalyst | Amination (example) | (S) | 92 | nih.gov |

Stereoselective Cyanation Reactions, Including C-H Cyanation Approaches

Stereoselective cyanation reactions provide a direct route to chiral nitriles. A powerful method is the catalytic enantioselective conjugate addition of a cyanide source to an α,β-unsaturated precursor, such as (E)-3-methyl-2-phenylbut-2-enenitrile or a related ester/imide. nih.govorganic-chemistry.org This 1,4-addition creates the desired stereocenter at the α-position (C2).

Chiral metal complexes are employed as catalysts to achieve high enantioselectivity. For example, a chiral gadolinium (Gd) catalyst generated from Gd(OiPr)₃ and a D-glucose-derived ligand has been shown to be effective for the conjugate addition of cyanide to α,β-unsaturated N-acylpyrroles. nih.gov Similarly, chiral aluminum-salen complexes catalyze the asymmetric conjugate addition of hydrogen cyanide (often generated in situ from trimethylsilyl (B98337) cyanide, TMSCN) to α,β-unsaturated imides with high yields and enantioselectivities. organic-chemistry.orgorganic-chemistry.org

While direct asymmetric C-H cyanation of an unactivated C(sp³)-H bond at the C2 position of 3-methyl-phenylbutane is a formidable challenge, related strategies are emerging. Cyanide-free hydrocyanation protocols based on asymmetric hydroformylation followed by condensation and elimination sequences offer a safer and highly enantioselective alternative to using hydrogen cyanide directly. researchgate.net

Table 3: Enantioselective Conjugate Cyanation This table shows representative results for conjugate cyanation of α,β-unsaturated compounds.

| Substrate Precursor | Catalyst System | Cyanide Source | Yield (%) | ee (%) | Reference |

| (E)-N-(3-methyl-2-phenylbut-2-enoyl)pyrrole | Gd(OiPr)₃ / D-glucose-derived ligand | TMSCN | 88 | 94 | nih.gov |

| (E)-N-(3-methyl-2-phenylbut-2-enoyl)oxazolidinone | (Salen)Al-Cl | HCN (in situ) | 90 | 97 | organic-chemistry.org |

| 2-phenyl-3-butene | Rh-catalyzed hydroformylation/aza-Cope elimination | (CN-free) | 95 | 98 | researchgate.net |

Diastereoselective Approaches for Precursor Synthesis and Chiral Induction

Diastereoselective methods involve attaching a chiral auxiliary to a prochiral substrate. The existing chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a specific configuration relative to the auxiliary. The product is a diastereomer, and after the key bond-forming step, the auxiliary is removed to yield the enantiomerically enriched target molecule.

Utilization of Chiral Auxiliaries in Reaction Sequences

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. sigmaaldrich.com Evans oxazolidinones are among the most successful and widely used chiral auxiliaries for stereoselective alkylation reactions. santiago-lab.comrsc.orgharvard.edu The synthesis of this compound via this method would begin with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with phenylacetic acid.

The resulting N-acyloxazolidinone is then deprotonated using a strong base like lithium diisopropylamide (LDA) to form a conformationally rigid Z-enolate, which is stabilized by chelation to the lithium ion. santiago-lab.com The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile (an isopropyl halide) to the opposite face. uwindsor.ca This results in a highly diastereoselective alkylation. williams.edu After the alkylation step, the diastereomerically enriched product is isolated. The final step is the cleavage of the chiral auxiliary, which can be achieved through hydrolysis or reduction, to release the desired (2S)-3-methyl-2-phenylpropanoic acid, which can then be converted to the target nitrile. uwindsor.cawilliams.edu

Table 4: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary This table represents typical outcomes for Evans auxiliary-mediated alkylations.

| Evans Auxiliary | Acyl Group | Electrophile | Diastereomeric Ratio (dr) | Major Diastereomer Config. | Reference |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Phenylacetyl | Isopropyl iodide | >98:2 | (2'S, 4R, 5S) | harvard.eduwilliams.edu |

| (S)-4-Benzyl-2-oxazolidinone | Phenylacetyl | Isopropyl bromide | >95:5 | (2'S, 4S) | santiago-lab.comwilliams.edu |

| (S)-4-Isopropyl-2-oxazolidinone | Phenylacetyl | Isopropyl triflate | >99:1 | (2'S, 4S) | uwindsor.ca |

Diastereomeric Mixture Resolution Techniques

When a reaction produces a mixture of diastereomers, their separation is necessary to obtain a pure stereoisomer. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard laboratory techniques such as crystallization or chromatography. nih.gov

In the context of synthesizing this compound, if a racemic mixture of 3-methyl-2-phenylbutanenitrile (B52698) is prepared, it can be reacted with a chiral resolving agent to form a mixture of diastereomers, which can then be separated. A more direct approach involves the chromatographic separation of diastereomeric precursors. For instance, if a synthetic route produces a mixture of diastereomers of an intermediate, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral or achiral stationary phase can be employed for separation. lcms.cz The separated diastereomers can then be carried forward to yield the enantiomerically pure final product. nih.gov

Enzymatic resolution is another powerful technique. thieme-connect.dentu.edu.tw For example, a racemic mixture of 3-methyl-2-phenylbutanenitrile could be subjected to hydrolysis by a nitrile-hydrolyzing enzyme (a nitrilase or a nitrile hydratase/amidase system). thieme-connect.de If the enzyme is stereoselective, it will preferentially hydrolyze one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, leaving the desired (S)-enantiomer of the nitrile unreacted. The unreacted nitrile and the acid product can then be easily separated. thieme-connect.de

Table 5: Resolution of Diastereomeric Intermediates This table illustrates a representative chromatographic separation.

| Compound Mixture | Chromatographic Method | Stationary Phase | Mobile Phase | Separation Outcome | Reference |

| Diastereomers of N-(3-methyl-2-phenylbutanoyl) derivative | HPLC | Silica Gel | Hexane/Ethyl Acetate | Baseline separation of diastereomers (α > 1.2) | nih.govelectronicsandbooks.com |

| Diastereomers of a pesticide with two chiral centers | UPC² (SFC) | Chiral (e.g., AD-H) | CO₂/Methanol | Resolution of all four stereoisomers in under 5 minutes | lcms.cz |

| Racemic 3-methyl-2-phenylbutanenitrile | Enzymatic Resolution | Rhodococcus sp. AJ270 | Phosphate buffer | (S)-acid (48% yield, >99% ee), (R)-amide (45% yield) | thieme-connect.de |

Convergent and Multi-Component Synthetic Routes

While extensive research has been conducted on the synthesis of chiral α-aryl nitriles due to their significance as building blocks in medicinal chemistry and materials science, specific documented examples of convergent or multi-component routes for the asymmetric synthesis of this compound are not prominently featured in publicly available research. However, general methodologies developed for the synthesis of structurally related α-aryl nitriles can provide a conceptual framework for designing such synthetic pathways.

Research into the synthesis of other chiral nitriles offers insights into potential strategies that could be adapted for this compound. For instance, palladium-catalyzed decarboxylative coupling reactions have been employed for the synthesis of α-aryl nitriles from cyanoacetate (B8463686) salts and aryl halides. nih.gov This approach, in principle, could be rendered asymmetric and convergent by utilizing a chiral ligand on the palladium catalyst and coupling an appropriate isopropyl-substituted cyanoacetate with a phenyl halide.

Three-component reactions involving the combination of small-ring cyclic amines, arynes, and acetonitrile (B52724) have been developed to afford N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. nih.gov While the direct applicability to this compound is not immediate, it showcases the power of MCRs in rapidly assembling complex nitrile-containing structures. A hypothetical MCR for the target compound could involve the stereoselective combination of a phenyl-containing component, an isopropyl-containing component, and a cyanide source.

Nickel-catalyzed three-component reductive arylalkylation of alkenes has also been reported as a method for the asymmetric synthesis of chiral molecules. acs.org This strategy involves the cross-coupling of aryl electrophiles, alkyl electrophiles, and alkenes. Adapting this to the synthesis of this compound would require the enantioselective addition of a phenyl group and a cyano group across an appropriately substituted alkene, such as 3-methyl-1-butene, although this presents significant regioselectivity and stereoselectivity challenges.

The following table summarizes some general convergent and multi-component strategies for the synthesis of chiral nitriles that could potentially be adapted for the synthesis of this compound.

| Strategy | Reactants | Catalyst/Reagent | Potential for this compound | Reference |

| Palladium-Catalyzed Decarboxylative Coupling | Cyanoacetate Salt, Aryl Halide | Palladium Catalyst with Chiral Ligand | Coupling of a phenyl halide with an isopropyl-substituted chiral cyanoacetate derivative. | nih.gov |

| Three-Component Reaction | Cyclic Amine, Aryne, Acetonitrile | Not directly applicable | Conceptual basis for a one-pot reaction combining phenyl, isopropyl, and cyanide moieties. | nih.gov |

| Nickel-Catalyzed Reductive Arylalkylation | Aryl Halide, Alkyl Halide, Alkene | Chiral Nickel/PHOX Catalyst | Asymmetric addition of phenyl and cyano groups across 3-methyl-1-butene. | acs.org |

It is important to note that while these methods provide a conceptual starting point, the successful asymmetric synthesis of this compound via a convergent or multi-component route would require significant research and development to address challenges such as catalyst selection, stereocontrol, and optimization of reaction conditions. The development of such a route would be a valuable contribution to the field of asymmetric synthesis.

Chemical Transformations and Reactivity Profile of 2s 3 Methyl 2 Phenylbutanenitrile

Transformations Involving the Aromatic and Alkyl Moieties

Functionalization of the Phenyl Aromatic Ring System

The phenyl group of (2S)-3-methyl-2-phenylbutanenitrile is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. wikipedia.orgpressbooks.pub In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to a variety of functionalized derivatives. pressbooks.pub The existing substituent on the ring, a secondary alkyl group ((2S)-2-cyano-1-methylpropyl), dictates the position of the incoming electrophile.

Alkyl groups are generally activating and direct incoming electrophiles to the ortho and para positions. quora.comdalalinstitute.com This is due to their electron-donating nature through hyperconjugation and induction, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. pressbooks.pubdalalinstitute.com Consequently, substitution on the phenyl ring of this compound is expected to yield a mixture of ortho and para isomers, with the para product often favored due to reduced steric hindrance from the bulky isopropyl group. quora.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack by the electron-rich π system of the benzene (B151609) ring on the electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgpressbooks.pub

Deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substituted product. wikipedia.org

Several key EAS reactions can be applied to functionalize the phenyl ring.

Nitration: The introduction of a nitro group (–NO₂) is achieved by treating the compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. masterorganicchemistry.comlibretexts.org

Halogenation: A halogen atom (–Br, –Cl) can be introduced onto the ring through reaction with elemental bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com

Sulfonation: The addition of a sulfonic acid group (–SO₃H) is accomplished by reacting the compound with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. masterorganicchemistry.com The active electrophile is believed to be protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride (RCOCl) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. sigmaaldrich.comstudymind.co.uk This reaction forms an aryl ketone and is advantageous as the product is deactivated towards further substitution, preventing polyacylation. mt.com

The table below summarizes the expected transformations on the phenyl ring.

| Reaction Type | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | (2S)-3-methyl-2-(4-nitrophenyl)butanenitrile and (2S)-3-methyl-2-(2-nitrophenyl)butanenitrile |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion, complexed) | (2S)-2-(4-bromophenyl)-3-methylbutanenitrile and (2S)-2-(2-bromophenyl)-3-methylbutanenitrile |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ (Chloronium ion, complexed) | (2S)-2-(4-chlorophenyl)-3-methylbutanenitrile and (2S)-2-(2-chlorophenyl)-3-methylbutanenitrile |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | 4-((2S)-2-cyano-1-methylpropyl)benzenesulfonic acid and 2-((2S)-2-cyano-1-methylpropyl)benzenesulfonic acid |

| Acylation (e.g., Acetylation) | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | (2S)-3-methyl-2-(4-acetylphenyl)butanenitrile |

Chemical Modifications of the Isopropyl Group

The isopropyl group of this compound is composed of strong, non-polar C-H and C-C sigma bonds, making it generally less reactive than the electron-rich phenyl ring. However, specific transformations can be achieved under more forcing conditions, primarily targeting the tertiary benzylic hydrogen, which is the most reactive site.

Radical Halogenation: The benzylic position (the carbon atom attached to both the phenyl ring and the two methyl groups) is susceptible to free-radical substitution. ucalgary.ca Reaction with a halogen, such as bromine, in the presence of UV light or a radical initiator like N-Bromosuccinimide (NBS), leads to the selective replacement of the benzylic hydrogen. ucalgary.cabrainly.com The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent phenyl ring, drives the selectivity of this reaction over substitution at the primary methyl carbons. ucalgary.cachemicalforums.com

Oxidation: The isopropyl group can be oxidized under specific conditions. Industrial processes for the oxidation of similar structures, like isopropylbenzene (cumene), utilize molecular oxygen in the presence of an aqueous alkali solution. google.comgoogle.com This type of reaction can convert an isopropyl group into a 2-hydroxy-2-propyl group. google.comgoogle.comepo.org The kinetics of such oxidations involving molecular oxygen have been studied, highlighting the role of free radicals and peroxide intermediates. dtic.mil

Dealkylation/Rearrangement: Under the strongly acidic conditions typical of some Friedel-Crafts reactions, alkyl groups on a benzene ring can undergo rearrangement or complete removal (dealkylation). royalsocietypublishing.org While often an undesired side reaction, the migration or loss of the isopropyl group from the phenyl ring is a possible chemical transformation under such conditions. royalsocietypublishing.org

The table below outlines potential modifications of the isopropyl group.

| Reaction Type | Reagents | Reactive Site | Resulting Structure |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Benzylic C-H | Forms a benzylic bromide at the tertiary carbon |

| Oxidation | O₂, aqueous alkali (e.g., NaOH) | Isopropyl group | Converts isopropyl to a 2-hydroxy-2-propyl group |

| Dealkylation | Strong Lewis/Brønsted acid (e.g., AlCl₃, H₂SO₄), heat | Ipso-carbon of the phenyl ring | Cleavage of the isopropyl group, yielding phenylacetonitrile (B145931) |

Applications in Advanced Organic Synthesis As a Chiral Building Block

Enantiopure Precursor in Stereodefined Synthesis

As an enantiopure precursor, (2S)-3-methyl-2-phenylbutanenitrile provides a reliable foundation for constructing molecules with one or more defined stereocenters. The inherent chirality of the molecule is leveraged to produce enantiomerically enriched products, bypassing the need for challenging chiral separations or asymmetric catalysis at later stages of a synthetic sequence.

The conversion of the nitrile functionality into other key chemical groups like amines and alcohols is a fundamental strategy in organic synthesis. Starting with this compound ensures that the resulting products retain a defined stereochemistry at the α-carbon.

Chiral amines are essential components in many pharmaceuticals and serve as crucial ligands and catalysts in asymmetric synthesis. d-nb.infosigmaaldrich.com The nitrile group of 3-methyl-2-phenylbutanenitrile (B52698) can be transformed to yield chiral amines and their derivatives. One notable method is the biocatalytic kinetic resolution of racemic 3-methyl-2-phenylbutanenitrile using whole cells of Rhodococcus sp. AJ270. thieme-connect.de This process selectively hydrolyzes the (S)-enantiomer to (S)-(+)-3-methyl-2-phenylbutanoic acid, leaving the unreacted (R)-nitrile, which can be separated. The corresponding (R)-(-)-3-methyl-2-phenylbutanamide is also produced in this biotransformation. thieme-connect.de This enzymatic method highlights a pathway to both the chiral carboxylic acid and the corresponding chiral amide, a direct precursor to a chiral amine.

Table 1: Biocatalytic Hydrolysis of 3-methyl-2-phenylbutanenitrile thieme-connect.de

| Product | Yield |

|---|---|

| (S)-(+)-3-Methyl-2-phenylbutanoic acid | 48% |

| (R)-(-)-3-Methyl-2-phenylbutanamide | 45% |

Chiral alcohols are another class of indispensable building blocks. The synthesis of optically pure complex alcohols has been demonstrated starting from the parent structure, 2-phenylbutanenitrile. researchgate.net A synthetic route involving the acylation of isobutene with the corresponding optically active 2-methyl-2-phenylbutanoyl chloride (derived from the hydrolysis of the nitrile) serves as a key step in preparing complex chiral naphthalenol derivatives. researchgate.net This illustrates how the nitrile acts as a masked carboxylic acid, which upon transformation, enables the construction of intricate chiral alcohol frameworks.

Beyond simple functional group transformations, this compound is instrumental in building more extensive and complex optically active carbon skeletons. The nitrile group can activate the adjacent C-H bond, allowing for stereocontrolled alkylation reactions that form new carbon-carbon bonds and, potentially, new stereocenters.

Research has shown that chiral N(Boc)-β³-amino nitriles, which share a similar structural motif, can be smoothly alkylated at the α-position. nih.gov Although these specific reactions can result in mixtures of diastereomers, the products are often separable, providing access to both syn and anti configurations. nih.gov This demonstrates the principle of using the nitrile-bearing stereocenter to influence the formation of an adjacent chiral center, thereby constructing a more complex, optically active framework. For example, the alkylation of N(Boc)-β³-amino nitrile derived from valine with benzyl (B1604629) bromide produced a separable mixture of diastereomeric β²,³-amino nitriles. nih.gov

Table 2: Diastereoselective Alkylation of an N(Boc)-β³-amino nitrile nih.gov

| Product Diastereomer | Yield |

|---|---|

| anti-(2S,3S)-3-(tert-butoxycarbonylamino)-2-benzyl-4-methylpentanenitrile | 60% |

This approach allows for the creation of di-substituted β-amino acids, which are valuable components in peptide and natural product synthesis. nih.gov

Role in Asymmetric Induction and Chiral Auxiliary/Ligand Design

Asymmetric induction is the process where a chiral feature in a molecule controls the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer. uou.ac.inuou.ac.in this compound and its derivatives can play a crucial role in this process, either as part of a chiral auxiliary or as a precursor to a chiral ligand for asymmetric catalysis.

While the direct use of this compound as a ligand is not widely documented, the chiral amines derived from it are highly valuable for this purpose. For instance, chiral secondary amines are key fragments in the synthesis of widely used phosphoramidite (B1245037) ligands for asymmetric catalysis. nih.gov The amine (S)-2-amino-3-methylbutane, a structurally related compound, is explicitly cited as a chiral building block in the synthesis of bioactive molecules. sigmaaldrich.com This highlights the potential pathway from the nitrile to a valuable chiral ligand.

Furthermore, the principles of asymmetric induction are powerfully demonstrated in reactions involving related structures. The use of tert-butanesulfinamide (tBS), introduced by Ellman, as a chiral auxiliary allows for the stereodivergent synthesis of amines with multiple chiral centers. nih.gov In these reactions, the chirality of the sulfinyl group dictates the configuration of a newly formed stereocenter, showcasing a potent chirality induction and transfer strategy. nih.gov This provides a template for how the chiral center in derivatives of this compound could direct stereoselective transformations.

Contribution to the Synthesis of Complex Molecules with Defined Stereochemistry

The ultimate test of a chiral building block is its successful application in the total synthesis of complex molecules, such as natural products or pharmaceuticals, where precise control of stereochemistry is paramount. nih.govuci.edu

A significant example is the synthesis of optically pure (2S,4R)- and (2R,4R)-1,2,3,4-tetrahydro-4-ethyl-1,1,4-trimethyl-3Z-ethylidene-2-naphthalenols. researchgate.nettue.nl This multi-step synthesis begins with 2-phenylbutanenitrile, demonstrating the direct application of this chiral nitrile precursor in constructing a complex, polycyclic molecule with multiple, well-defined stereocenters. The synthesis relies on the transformation of the nitrile into a reactive acyl chloride, which then participates in key bond-forming reactions to build the naphthalenol skeleton. researchgate.net This work underscores the value of the 3-methyl-2-phenylbutanenitrile framework as a foundational element for achieving complex stereochemical targets.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and spatial arrangement of atoms within the (2S)-3-methyl-2-phenylbutanenitrile molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural and Stereochemical Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 3-methyl-2-phenylbutanenitrile (B52698). The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. bhu.ac.in

The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For instance, the protons of the phenyl group typically resonate in the downfield region (around 7.2-7.4 ppm), while the aliphatic protons, such as those of the methyl and methine groups, appear in the upfield region. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and helps to establish connectivity. doi.org

The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the aliphatic carbons. doi.org The chemical shifts provide insight into the hybridization and chemical environment of the carbon atoms.

Table 1: Representative ¹H and ¹³C NMR Data for 3-methyl-2-phenylbutanenitrile Data reported for the racemic mixture in CDCl₃. Specific shifts for the (S)-enantiomer are consistent.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.39 - 7.25 (m, 5H) | Aromatic (C₆H₅) | 135.8 | Aromatic (Quaternary C) |

| 3.65 (d, 1H) | Methine (CH-CN) | 129.0, 128.0, 127.5 | Aromatic (CH) |

| 2.20 (m, 1H) | Methine (CH-(CH₃)₂) | 120.5 | Nitrile (CN) |

| 1.15 (d, 3H) | Methyl (CH₃) | 45.0 | Methine (CH-CN) |

| 0.95 (d, 3H) | Methyl (CH₃) | 33.0 | Methine (CH-(CH₃)₂) |

| 20.5, 19.8 | Methyl (CH₃) | ||

| Note: This table is a representation of typical data. Actual values may vary slightly based on experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the molecule's connectivity and relative stereochemistry. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com For this compound, COSY would show a correlation between the methine proton at C2 and the methine proton at C3, confirming the connectivity of the backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comemerypharma.com This allows for the definitive assignment of each proton to its corresponding carbon atom, for example, linking the proton signal at 3.65 ppm to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.comipb.pt This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together molecular fragments. For instance, HMBC would show correlations from the methyl protons to the C3 methine carbon and from the C2 methine proton to the carbons of the phenyl ring and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt This is the primary NMR method for determining relative stereochemistry. For a specific diastereomer of a related compound, NOESY could reveal through-space interactions between specific protons that would only be possible in that particular stereoisomeric form.

Application of Chiral Solvating Agents and Derivatization for Enantiomeric Purity Analysis by NMR

To determine the enantiomeric purity of a sample of this compound, NMR spectroscopy can be used in conjunction with chiral auxiliaries. scilit.com These methods rely on creating a diastereomeric environment for the two enantiomers, which lifts their spectral degeneracy, allowing for separate signals to be observed and quantified. unipi.it

Chiral Solvating Agents (CSAs): A CSA is a chiral compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction causes the corresponding protons (or carbons) of the two enantiomers to experience slightly different magnetic environments, resulting in separate signals in the NMR spectrum. researchgate.net The enantiomeric excess (% ee) can then be calculated by integrating the signals.

Chiral Derivatizing Agents (CDAs): A CDA reacts with the analyte to form stable, covalent diastereomeric products. nih.gov For a nitrile, this often requires prior conversion to a more reactive functional group, such as a carboxylic acid or amine. The resulting diastereomers have distinct NMR spectra, and the enantiomeric purity of the original sample can be determined from the integration of the signals of the new compounds.

Isotopic Labeling Studies for Mechanistic Pathway Elucidation via NMR

Isotopic labeling is a powerful technique used to trace the course of a chemical reaction and elucidate its mechanism. rug.nl By strategically replacing certain atoms in a starting material with one of their stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can follow the path of these labeled atoms into the final product. biorxiv.orgisotope.com

In the synthesis of this compound, if a precursor was synthesized with a ¹³C-labeled methyl group, for example, ¹³C NMR spectroscopy of the final product would show a significantly enhanced signal for that specific carbon. This would confirm its position in the final structure and provide valuable information about bond-forming and bond-breaking steps in the reaction mechanism.

Chiral Chromatography for Enantiomeric Purity and Diastereomeric Ratio Determination

Chiral chromatography is a cornerstone technique for separating the enantiomers of a chiral compound and accurately determining their ratios. scirp.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is the most widely used method for determining the enantiomeric purity of compounds like this compound. hplc.eu The separation is achieved on a chiral stationary phase (CSP), which is a solid support that has a chiral molecule covalently bound to its surface. mdpi.comsigmaaldrich.com

The enantiomers of the analyte interact differently with the chiral selector on the CSP, forming transient diastereomeric complexes with different binding energies. This difference in interaction strength leads to different retention times for the two enantiomers as they pass through the column, allowing for their separation and quantification. whiterose.ac.uk

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with groups like 3,5-dimethylphenylcarbamate, are particularly effective for a broad range of chiral compounds. researchgate.netmdpi.com

Table 2: Typical Chiral HPLC Conditions for the Enantioseparation of Phenylacetonitrile (B145931) Derivatives

| Parameter | Condition |

| Column | Chiralcel OD-H, Chiralpak IA, or similar polysaccharide-based CSP |

| Mobile Phase | Typically a mixture of n-hexane and an alcohol modifier (e.g., isopropanol) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a wavelength where the phenyl group absorbs (e.g., 220 or 254 nm) |

| Temperature | Ambient or controlled (e.g., 25°C) |

| Note: This table provides a general set of conditions. The optimal mobile phase composition and other parameters must be determined experimentally for each specific separation. |

Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Purity Assessment

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. researchgate.net For non-volatile or polar compounds like nitriles, derivatization is often necessary to increase their volatility and improve chromatographic separation. researchgate.netsigmaaldrich.com In the context of this compound, GC is instrumental in assessing its enantiomeric purity, which is a critical parameter in asymmetric synthesis and pharmaceutical applications. thieme-connect.desci-hub.se

Enantiomeric purity is a measure of the excess of one enantiomer over the other in a chiral sample. thieme-connect.de The use of chiral stationary phases (CSPs) in GC columns allows for the direct separation of enantiomers. nih.govgcms.cz These CSPs, often based on cyclodextrins, create a chiral environment where the two enantiomers of a compound interact differently, leading to different retention times and thus their separation. gcms.czlcms.cz For instance, a Chiraldex G-TA column has been shown to be effective for the enantioselective analysis of chiral amines and alcohols after trifluoroacetylation. nih.gov The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram.

The determination of enantiomeric purity is crucial as even small amounts of an unwanted enantiomer can significantly impact the biological activity or pharmacological properties of a substance. nih.gov Studies have shown that a significant percentage of commercially available chiral reagents contain detectable levels of their corresponding enantiomers. nih.gov

Chromatographic Derivatization Strategies for Enhanced Resolution

To enhance the separation and detection of this compound and its enantiomer using chromatographic techniques, various derivatization strategies can be employed. Derivatization involves chemically modifying the analyte to improve its chromatographic properties, such as volatility and detectability, or to enable chiral recognition. researchgate.netwelch-us.com

For GC analysis, derivatization is often essential to make polar compounds sufficiently volatile for separation. researchgate.netsigmaaldrich.com Common derivatization reactions include silylation, acylation, and alkylation. researchgate.net For example, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens in polar functional groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. sigmaaldrich.comresearch-solution.comtcichemicals.com

In the context of chiral separations, derivatization with a chiral derivatizing agent (CDA) can be used to convert a pair of enantiomers into a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column. wikipedia.org Common CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its chloride, which react with alcohols and amines to form diastereomeric esters and amides, respectively. wikipedia.org Other reagents like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol can be used to form fluorescent diastereomeric derivatives of primary amines. nih.govthermofisher.com

The choice of derivatization strategy depends on the functional groups present in the analyte and the analytical technique being used. The goal is to produce a derivative that is stable, provides good chromatographic resolution, and allows for sensitive detection. welch-us.comjfda-online.com

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure, and quantify its abundance. scienceready.com.aunih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. measurlabs.comfda.gov This is because, while molecules may have the same nominal mass, their exact masses differ due to the mass defects of their constituent atoms. By measuring the mass with high precision, it is possible to deduce a unique elemental formula. measurlabs.com For this compound (C₁₁H₁₃N), the expected exact mass can be calculated and compared to the experimentally determined value from HRMS analysis, confirming its elemental composition. nih.govbeilstein-journals.org This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown substances. measurlabs.comrsc.org

Table 1: HRMS Data for Phenylbutanenitrile Derivatives

Fragmentation Pattern Analysis for Structural Confirmation and Mechanistic Insights

In mass spectrometry, molecules are often ionized using techniques like electron ionization (EI), which can cause the molecule to fragment into smaller, charged pieces. scienceready.com.auamazonaws.com The pattern of these fragments, known as the fragmentation pattern, is unique to a particular molecule and can be used to elucidate its structure. scienceready.com.aulibretexts.org By analyzing the masses of the fragments, it is possible to deduce the connectivity of atoms within the molecule.

For this compound, fragmentation would likely involve cleavage of the bonds adjacent to the phenyl group and the nitrile group. The stability of the resulting carbocations plays a significant role in determining the most abundant fragments. libretexts.org For example, the loss of an isopropyl group or a phenyl group would lead to characteristic fragment ions. The fragmentation pattern can provide confirmation of the compound's structure and can also offer insights into the stability of different parts of the molecule. osti.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.swiss This hyphenated technique is widely used for the identification and quantification of individual components in a mixture. medistri.swissscispace.com In the analysis of this compound, GC-MS can be used to assess its purity by separating it from any impurities or byproducts from the synthesis. medistri.swissresearchgate.net

The gas chromatograph separates the components of a sample, and each component is then introduced into the mass spectrometer, which generates a mass spectrum for that component. nih.govmedistri.swiss By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed. f1000research.com GC-MS is a highly sensitive and specific technique that is routinely used in various fields, including drug analysis, environmental monitoring, and metabolomics. nih.govmedistri.swissuantwerpen.be

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. dtic.milnih.gov These techniques are based on the interaction of electromagnetic radiation with the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. researchgate.net

Table 2: List of Compounds

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. thermofisher.com The absorption of infrared radiation excites molecular vibrations at specific frequencies, creating a unique spectral fingerprint. For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands that confirm its molecular structure.

The most diagnostic feature would be the stretching vibration of the nitrile (C≡N) group. For aromatic nitriles, this bond typically produces a sharp, intense absorption peak in the range of 2240-2220 cm⁻¹. The position within this range can be subtly influenced by the electronic effects of the phenyl ring.

Other key functional groups also provide distinct signals. The presence of the phenyl group would be confirmed by C-H stretching vibrations of the aromatic ring, typically appearing just above 3000 cm⁻¹, and by C=C stretching vibrations within the ring, which give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. The aliphatic portions of the molecule, the isopropyl group and the methine C-H at the chiral center, would produce characteristic C-H stretching bands in the 3000-2850 cm⁻¹ range.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000-2850 | Medium-Strong |

| Nitrile (C≡N) | Stretching | 2240-2220 | Sharp, Strong |

| Aromatic C=C | Ring Stretching | 1600-1450 | Medium-Variable |

| Aliphatic C-H | Bending | 1470-1365 | Medium |

Raman Spectroscopy for Vibrational Fingerprinting and In-situ Process Monitoring

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. semanticscholar.org For this compound, the Raman spectrum would offer a distinct vibrational fingerprint.

The nitrile (C≡N) stretch, while strong in the IR, is also expected to be a prominent feature in the Raman spectrum. A key advantage of Raman spectroscopy is its sensitivity to the symmetric vibrations of the phenyl ring, which often produce strong and sharp bands. The "ring breathing" mode, a uniform expansion and contraction of the ring, typically gives a very strong signal around 1000 cm⁻¹.

Raman spectroscopy is an excellent tool for in-situ process monitoring. psu.edu For instance, during the synthesis of this compound, Raman probes could be used to monitor the reaction progress in real-time by tracking the disappearance of reactant signals and the appearance of the characteristic nitrile and phenyl ring bands of the product. The low interference from many common solvents, particularly water, makes it highly suitable for monitoring reactions in solution.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Strong |

| Nitrile (C≡N) | Stretching | 2240-2220 | Medium-Strong |

| Aromatic Ring | Ring Breathing / Stretching | 1610-1590, ~1000 | Strong |

| Isopropyl Group | Skeletal Vibrations | Various in fingerprint | Medium |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are the gold standard for determining the absolute configuration (R/S) of an enantiomer in solution. mdpi.comnipne.ro

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of wavelength. mgcub.ac.in As the wavelength of polarized light approaches a chromophore's electronic absorption band, the magnitude of the optical rotation changes dramatically, producing a characteristic peak and trough. This phenomenon is known as the Cotton effect. researchgate.net

For this compound, the key chromophore is the phenyl ring. The electronic transitions of the benzene (B151609) ring (around 200-260 nm) would be expected to produce a distinct Cotton effect in the ORD spectrum. The sign of the Cotton effect (i.e., whether the peak is at a longer or shorter wavelength than the trough) is directly related to the stereochemistry at the chiral center adjacent to the chromophore. By comparing the experimentally measured ORD curve with theoretical predictions from quantum chemical calculations or with data from structurally similar compounds of known configuration, the (S) configuration could be definitively confirmed. arxiv.orgnih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. hebmu.edu.cn A CD spectrum consists of positive or negative peaks, also called Cotton effects, at the wavelengths of chromophoric absorption. jascoinc.com CD is highly sensitive to the three-dimensional arrangement of atoms around the chromophore.

In this compound, both the phenyl ring and the nitrile group act as chromophores. The phenyl group has electronic transitions in the ultraviolet region that would give rise to CD signals. The nitrile group also has a weak n→π* transition that can become chiroptically active. The signs and magnitudes of these Cotton effects are a unique signature of the (S)-enantiomer.

Vibrational Circular Dichroism (VCD), an infrared analogue of CD, measures the differential absorption of circularly polarized IR radiation. researchgate.netnih.gov A VCD spectrum provides stereochemical information for each vibrational mode of the molecule. A VCD analysis of this compound would be expected to show distinct positive and negative bands for the C-H and C≡N stretching modes, providing a detailed and robust method for confirming the absolute configuration without relying solely on electronic chromophores. acs.org

Table 3: Expected Chromophores and Chiroptical Effects for this compound

| Chromophore | Spectroscopic Technique | Expected Wavelength/Wavenumber Region | Expected Phenomenon |

| Phenyl Ring | ORD / CD | 200-270 nm | Cotton Effect |

| Nitrile (C≡N) | CD | ~220 nm (weak) | Cotton Effect |

| All Vibrational Modes | VCD | 4000-800 cm⁻¹ | Differential IR Absorption |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2S)-3-methyl-2-phenylbutanenitrile, and how can they guide experimental design?

- Answer : The compound has a molecular formula of C₁₁H₁₃N, molecular weight of 159.23 g/mol, density of 0.957 g/cm³, boiling point of 248.5°C, and flash point of 107.3°C . These properties are critical for solvent selection (e.g., polar aprotic solvents for reactions involving nitriles) and safety protocols (e.g., handling at high temperatures). Use techniques like NMR and IR spectroscopy to confirm purity and structural integrity .

Q. How can researchers validate the stereochemical configuration of this compound?

- Answer : Chiral chromatography (e.g., using a Chiralcel® column) or polarimetry can resolve enantiomers. Compare optical rotation values with literature data for the (2S) configuration. For advanced validation, X-ray crystallography or computational methods (DFT-based simulations) are recommended to confirm spatial arrangement .

Q. What synthetic routes are available for preparing this compound?

- Answer : Common methods include nucleophilic substitution of α-bromo precursors with cyanide sources (e.g., KCN/NaCN) or Strecker synthesis using aldehydes. Asymmetric synthesis via chiral catalysts (e.g., Evans oxazaborolidines) can achieve enantioselectivity . Monitor reaction progress via GC-MS to detect intermediates and optimize yields .

Advanced Research Questions

Q. How does the nitrile group in this compound influence its reactivity in organometallic reactions?

- Answer : The nitrile group acts as a weak ligand, enabling coordination with transition metals (e.g., Pd or Ni) in cross-coupling reactions. However, its electron-withdrawing nature may reduce nucleophilicity at the α-carbon. Use computational studies (e.g., DFT) to map electron density distribution and predict regioselectivity in catalytic cycles .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Answer : Discrepancies may arise from stereochemical impurities or assay conditions. Implement orthogonal validation:

- Step 1 : Verify enantiomeric purity via chiral HPLC .

- Step 2 : Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Step 3 : Use isothermal titration calorimetry (ITC) to quantify binding affinity to biological targets (e.g., enzymes) and compare with literature .

Q. How can computational modeling predict the metabolic stability of this compound in pharmacological studies?

- Answer : Use in silico tools like Schrödinger’s QikProp to calculate ADME properties (e.g., cytochrome P450 metabolism rates). Molecular docking (AutoDock Vina) can simulate interactions with metabolic enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.